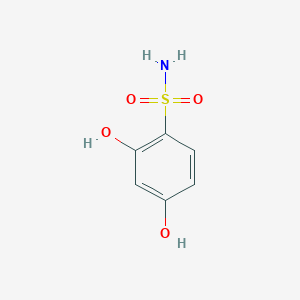

2,4-Dihydroxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90264-48-5 |

|---|---|

Molecular Formula |

C6H7NO4S |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2,4-dihydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H7NO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H,(H2,7,10,11) |

InChI Key |

KRKPRSDJPYNGLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Dihydroxybenzenesulfonamide

Established Synthetic Routes to 2,4-Dihydroxybenzenesulfonamide

The preparation of this compound can be approached through several synthetic strategies, primarily leveraging classical aromatic substitution reactions on resorcinol (B1680541), a readily available starting material.

Classical Approaches in Benzenesulfonamide (B165840) Synthesis

The most traditional and widely employed method for the synthesis of benzenesulfonamides involves a two-step process: the chlorosulfonation of an aromatic ring followed by amination of the resulting sulfonyl chloride. In the context of this compound, this would involve the chlorosulfonation of resorcinol (benzene-1,3-diol). The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, which would favor the introduction of the chlorosulfonyl group at the 4-position, sterically the most accessible and electronically activated site. The subsequent reaction of the intermediate 2,4-dihydroxybenzenesulfonyl chloride with ammonia (B1221849) would yield the desired product.

Another classical approach involves the sulfonation of the aromatic ring followed by conversion of the sulfonic acid to the sulfonamide. For instance, benzene (B151609) can be sulfonated with fuming sulfuric acid to produce benzenesulfonic acid, which is then converted to its sodium salt and subsequently treated with phosphorus pentachloride or thionyl chloride to yield the sulfonyl chloride. rsc.org This intermediate is then reacted with an amine to form the sulfonamide. nih.gov Applying this to resorcinol, direct sulfonation would likely lead to the formation of resorcinol-4-sulfonic acid, which would then need to be converted to the corresponding sulfonyl chloride for subsequent amination.

| Reaction Step | Reagents and Conditions | Key Intermediates | Reference |

| Chlorosulfonation | Resorcinol, Chlorosulfonic acid | 2,4-Dihydroxybenzenesulfonyl chloride | rsc.org |

| Amination | 2,4-Dihydroxybenzenesulfonyl chloride, Ammonia | This compound | nih.gov |

| Sulfonation | Resorcinol, Fuming sulfuric acid | Resorcinol-4-sulfonic acid | google.com |

| Chlorination | Resorcinol-4-sulfonic acid, Thionyl chloride/Phosphorus pentachloride | 2,4-Dihydroxybenzenesulfonyl chloride | rsc.org |

Strategies for Regioselective Dihydroxylation on Benzenesulfonamide Core

The regioselective introduction of two hydroxyl groups onto a pre-existing benzenesulfonamide core presents a significant synthetic challenge. The sulfonamide group is a deactivating and meta-directing substituent, making direct electrophilic hydroxylation difficult and unlikely to yield the 2,4-dihydroxy substitution pattern.

While methods for the dihydroxylation of benzene to hydroquinone (B1673460) have been explored, these are not directly applicable to a deactivated benzenesulfonamide ring. mdpi.com A more plausible, albeit indirect, strategy would involve the synthesis of a benzenesulfonamide with precursor functional groups that can be converted to hydroxyl groups. For example, starting with a suitably substituted aniline, one could perform a Sandmeyer reaction to introduce a hydroxyl group, followed by a second transformation to introduce the other. However, achieving the desired 2,4-regiochemistry would require a carefully planned multi-step sequence.

Novel Synthetic Pathway Development

More contemporary synthetic methods offer alternative routes to this compound. One promising approach is the direct aminosulfonylation of electron-rich aromatic compounds. A catalyst-free, mild, and practical aminosulfonylation protocol for a wide range of electron-rich (hetero)arene substrates has been reported. This method could potentially be applied to resorcinol, which is highly activated, to directly introduce the sulfonamide group in a single step.

Another modern approach involves the use of sulfonyl hydrazides. A metal-free, iodine-catalyzed synthesis of sulfonamides from sulfonyl hydrazides and amines has been developed. While this method typically forms the sulfonamide bond, it could be adapted in a synthetic sequence starting from a pre-functionalized resorcinol derivative.

Derivatization Strategies of this compound

The presence of three reactive sites—the two hydroxyl groups and the sulfonamide nitrogen—makes this compound a versatile scaffold for further chemical modifications.

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: The alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov More recently, catalytic methods have been developed for the N-alkylation of sulfonamides using alcohols as green alkylating agents, often employing manganese or ruthenium catalysts. acs.orgorganic-chemistry.org These methods offer an efficient and environmentally benign route to a diverse range of N-alkylated sulfonamides.

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., LiH in DMF) | N-Alkyl-2,4-dihydroxybenzenesulfonamide | nih.gov |

| N-Alkylation | Alcohol, Mn or Ru catalyst | N-Alkyl-2,4-dihydroxybenzenesulfonamide | acs.orgorganic-chemistry.org |

N-Acylation: The acylation of the sulfonamide nitrogen can be accomplished using acyl chlorides or anhydrides. tandfonline.comorientjchem.org This reaction is often facilitated by a base or, in more modern protocols, by Lewis acid catalysts such as copper(II) triflate or bismuth(III) salts. tandfonline.comresearchgate.net These catalytic methods can proceed under mild conditions and tolerate a variety of functional groups. tandfonline.com N-Acylbenzotriazoles have also been reported as effective acylating agents for sulfonamides in the presence of a base like sodium hydride. semanticscholar.org

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base or Lewis Acid (e.g., Cu(OTf)₂) | N-Acyl-2,4-dihydroxybenzenesulfonamide | tandfonline.comresearchgate.net |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl-2,4-dihydroxybenzenesulfonamide | semanticscholar.org |

Functionalization of the Hydroxyl Groups

The two phenolic hydroxyl groups of this compound can undergo O-alkylation and O-acylation. A key challenge in these reactions is achieving regioselectivity, as the two hydroxyl groups may exhibit different reactivities.

O-Alkylation: The selective alkylation of one hydroxyl group over the other is often desired. In compounds with a similar 2,4-dihydroxy substitution pattern, such as 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, regioselective alkylation at the 4-position hydroxyl group has been achieved using cesium bicarbonate as a base. researchgate.netnih.gov This selectivity is attributed to the chelation of the 2-hydroxyl group with the adjacent carbonyl group, rendering it less nucleophilic. A similar effect might be anticipated for this compound, where intramolecular hydrogen bonding between the 2-hydroxyl and the sulfonamide group could favor alkylation at the 4-position. The synthesis of 2,4-dialkoxybenzenesulfonamide derivatives would involve the alkylation of both hydroxyl groups, typically requiring stronger basic conditions or a larger excess of the alkylating agent. researchgate.net

O-Acylation: The acylation of the hydroxyl groups can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270). Selective acylation of one hydroxyl group can be challenging and may require the use of protecting groups or specific catalysts. researchgate.net For instance, in the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, the hydroxyl group was acylated using an acyl chloride in the presence of TMEDA and molecular sieves. mdpi.com The synthesis of 2,4-diacyloxybenzenesulfonamide derivatives would involve the acylation of both hydroxyl groups.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Selective O-Alkylation (at C4-OH) | Alkyl halide, CsHCO₃ | 4-Alkoxy-2-hydroxybenzenesulfonamide | researchgate.netnih.gov |

| Di-O-Alkylation | Alkyl halide, Strong base | 2,4-Dialkoxybenzenesulfonamide | researchgate.net |

| O-Acylation | Acyl chloride/anhydride, Base (e.g., pyridine) | 2-Acyloxy-4-hydroxybenzenesulfonamide / 4-Acyloxy-2-hydroxybenzenesulfonamide / 2,4-Diacyloxybenzenesulfonamide | researchgate.netmdpi.com |

Substitutions on the Aromatic Ring System

The aromatic ring of this compound, derived from a resorcinol (1,3-dihydroxybenzene) backbone, is highly activated towards electrophilic aromatic substitution (EAS). The two hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing. The sulfonamide (-SO2NH2) group, on the other hand, is a deactivating group and a meta-director. The combined influence of these substituents dictates the regioselectivity of substitution reactions on the this compound ring.

The hydroxyl groups at positions 2 and 4 strongly direct incoming electrophiles to the positions ortho and para to them. This means the most likely positions for substitution are at C3, C5, and C6. Given the steric hindrance from the adjacent sulfonamide group and the powerful directing effect of the two hydroxyl groups, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions.

While specific experimental data on the substitution reactions of this compound is not extensively detailed in publicly available literature, the expected outcomes can be predicted based on the known reactivity of resorcinol and related phenolic compounds. Typical electrophilic aromatic substitution reactions would include halogenation, nitration, and sulfonation. Friedel-Crafts reactions, however, are generally not successful on such highly activated and substituted phenolic compounds due to complexation of the catalyst with the hydroxyl and sulfonamide groups.

Below is a table summarizing the expected major products from various electrophilic aromatic substitution reactions on this compound, based on the directing effects of the existing substituents.

| Reaction Type | Reagents | Probable Major Product(s) |

| Halogenation (Bromination) | Br₂ in a non-polar solvent | 3-Bromo-2,4-dihydroxybenzenesulfonamide and/or 5-Bromo-2,4-dihydroxybenzenesulfonamide |

| Halogenation (Chlorination) | Cl₂ in a non-polar solvent | 3-Chloro-2,4-dihydroxybenzenesulfonamide and/or 5-Chloro-2,4-dihydroxybenzenesulfonamide |

| Nitration | Dilute HNO₃ | 3-Nitro-2,4-dihydroxybenzenesulfonamide and/or 5-Nitro-2,4-dihydroxybenzenesulfonamide |

| Sulfonation | Fuming H₂SO₄ | 2,4-Dihydroxybenzene-1,3-disulfonamide and/or 2,4-Dihydroxybenzene-1,5-disulfonamide |

This table presents predicted products based on established principles of electrophilic aromatic substitution. Specific yields and reaction conditions would require experimental validation.

Mechanistic Investigations of Synthetic Pathways and Reaction Optimization

The synthesis of this compound typically proceeds through the sulfonation of resorcinol to form 2,4-dihydroxybenzenesulfonic acid, followed by conversion of the sulfonic acid to the corresponding sulfonamide.

The sulfonation of resorcinol is a classic example of electrophilic aromatic substitution. The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or a related species, which is then attacked by the electron-rich resorcinol ring. The hydroxyl groups of resorcinol strongly activate the ring, making the reaction proceed readily. The mechanism can be outlined as follows:

Formation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide is the active electrophile.

Nucleophilic Attack: The π electrons of the resorcinol ring attack the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and is stabilized by the electron-donating hydroxyl groups.

Deprotonation: A base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding 2,4-dihydroxybenzenesulfonic acid.

Mechanistic studies on the sulfonation of phenols indicate that the reaction is often reversible, and the position of the sulfonic acid group can be influenced by reaction conditions such as temperature and the concentration of the sulfonating agent. researchgate.net

The subsequent conversion of the sulfonic acid to the sulfonamide can be achieved by first converting the sulfonic acid to a sulfonyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2,4-dihydroxybenzenesulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.

The table below outlines key parameters that are typically optimized for the synthesis of sulfonamides from sulfonic acids.

| Step | Key Parameters for Optimization | Desired Outcome |

| Sulfonation | Temperature, Concentration of Sulfonating Agent, Reaction Time | Maximization of the desired isomer (2,4-dihydroxybenzenesulfonic acid), minimization of byproducts. |

| Chlorination | Choice of Chlorinating Agent (e.g., SOCl₂, PCl₅), Reaction Temperature, Removal of HCl | Efficient conversion to the sulfonyl chloride without degradation of the dihydroxy-substituted ring. |

| Amination | Amine Concentration, Solvent, Temperature, Presence of a Base | High yield of the final this compound product, ease of purification. |

Further research into the direct amidation of 2,4-dihydroxybenzenesulfonic acid or alternative synthetic routes could lead to more efficient and environmentally benign methods for the production of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Fingerprinting of 2,4-Dihydroxybenzenesulfonamide and its Derivatives

Spectroscopic methods provide a detailed fingerprint of a molecule's electronic and vibrational states, offering insights into its functional groups, connectivity, and dynamic behavior.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons. The proton at C5, situated between two hydroxyl groups, would likely appear as a singlet, while the protons at C3 and C6 would exhibit doublet or doublet of doublets splitting patterns due to coupling with their neighbors. The -NH₂ protons of the sulfonamide group would typically present as a broad singlet, and the phenolic -OH protons would also be singlets, with chemical shifts highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this by showing six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the hydroxyl groups (C2, C4) would be significantly shifted downfield.

Advanced 2D NMR techniques, such as HETCOR, can identify direct and long-range correlations between protons and carbons, confirming assignments. arxiv.org Conformational analysis, particularly concerning the rotation around the C1-S bond, could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons, providing insights into the preferred spatial arrangement of the sulfonamide group relative to the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H3 | 7.5 - 7.8 | 115 - 120 |

| H5 | 6.3 - 6.6 | 103 - 108 |

| H6 | 7.0 - 7.3 | 128 - 132 |

| NH₂ | 7.0 - 7.5 (broad) | - |

| 2-OH | 9.5 - 10.5 | - |

| 4-OH | 9.0 - 10.0 | - |

| C1 | - | 125 - 130 |

| C2 | - | 155 - 160 |

| C3 | - | 115 - 120 |

| C4 | - | 158 - 163 |

| C5 | - | 103 - 108 |

| C6 | - | 128 - 132 |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule by probing their characteristic vibrational modes. drugbank.com For this compound, the spectra would be dominated by vibrations of the hydroxyl, sulfonamide, and substituted benzene ring moieties.

The IR and Raman spectra are expected to display characteristic bands corresponding to:

O-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ due to the two phenolic hydroxyl groups, with the broadening indicative of significant hydrogen bonding.

N-H Stretching: Two distinct bands are expected for the sulfonamide -NH₂ group around 3350 and 3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively.

S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration typically appears around 1330-1370 cm⁻¹, while the symmetric stretch is found near 1140-1180 cm⁻¹.

Aromatic Vibrations: C-H stretching bands appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1450-1620 cm⁻¹ region.

These techniques are also highly sensitive to intermolecular interactions, with shifts in peak positions and changes in band shapes often providing evidence for hydrogen bonding in the solid state. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Phenolic O-H | Stretching | 3200 - 3500 | Strong, Broad |

| Sulfonamide N-H | Asymmetric & Symmetric Stretching | 3250 - 3350 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Sulfonyl S=O | Asymmetric Stretching | 1330 - 1370 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1140 - 1180 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | Medium to Strong |

| C-S | Stretching | 650 - 750 | Medium |

| C-N | Stretching | 900 - 950 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides an exact molecular weight, allowing for the unambiguous determination of a compound's elemental formula. Tandem mass spectrometry (MS/MS) further fragments the molecule to reveal its structural components. While no specific experimental spectrum for this compound is published, its fragmentation pattern under electrospray ionization (ESI) or electron impact (EI) can be predicted based on the known behavior of aromatic sulfonamides. researchgate.netnih.gov

The protonated molecule [M+H]⁺ would be readily observed. Key fragmentation pathways would likely include:

Loss of SO₂: A characteristic fragmentation for arylsulfonamides is the extrusion of sulfur dioxide (a neutral loss of 64 Da). researchgate.net

Cleavage of the S-N bond: This would lead to fragments corresponding to the benzenesulfonyl moiety and the amino group.

Cleavage of the C-S bond: This would result in a dihydroxyphenyl fragment and a sulfonamide radical.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound (C₆H₇NO₄S, Monoisotopic Mass: 189.01 g/mol )

| Proposed Fragment | Formula | m/z (of Cation) | Neutral Loss |

| [M+H]⁺ | [C₆H₈NO₄S]⁺ | 190.02 | - |

| [M-SO₂ + H]⁺ | [C₆H₈NO₂]⁺ | 126.06 | SO₂ |

| [M-NH₂ + H]⁺ | [C₆H₆O₄S]⁺ | 174.00 | NH₂ |

| [C₆H₅O₂S]⁺ | [C₆H₅O₂S]⁺ | 141.00 | NH₂OH |

| [C₆H₅O₂]⁺ | [C₆H₅O₂]⁺ | 109.03 | SO₂NH₂ |

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), its molecular features—multiple hydrogen bond donors (-OH, -NH₂) and acceptors (sulfonyl oxygens, hydroxyl oxygens)—suggest a high propensity for forming extensive and complex hydrogen bonding networks. nih.gov Studies on related aromatic sulfonamides reveal common hydrogen bonding motifs. acs.orgacs.org The sulfonamide N-H protons frequently form hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, often leading to the formation of infinite chains or dimeric structures. researchgate.netnih.gov

In this compound, one can anticipate a rich network where:

The sulfonamide N-H···O=S catemer or dimer synthons are likely present. acs.org

The phenolic hydroxyl groups participate as both donors and acceptors, potentially forming O-H···O bonds with other hydroxyl groups, sulfonyl oxygens, or the nitrogen of the sulfonamide.

The interplay between these different functional groups could lead to a robust three-dimensional architecture, significantly influencing the crystal's physical properties.

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. This phenomenon is prevalent among sulfonamides due to their conformational flexibility and the variety of hydrogen-bonding patterns they can adopt. nih.govresearchgate.netnih.gov Different polymorphs of a substance can exhibit distinct physical properties. For this compound, polymorphism could arise from different rotational conformations (rotamers) about the C-S bond or from alternative hydrogen-bonding arrangements between molecules in the crystal lattice. acs.org

The presence of strong hydrogen bond donor and acceptor sites also makes this compound an excellent candidate for forming co-crystals. nih.goviucr.orgnih.gov Co-crystallization with other molecules (coformers) that have complementary functional groups (e.g., pyridine (B92270) N-oxides, amides, or carboxylic acids) could generate novel solid forms with tailored properties. acs.orgacs.org Studies on related dihydroxy-substituted compounds confirm their utility in crystal engineering and the formation of multi-component crystals.

Computational and Theoretical Chemistry of 2,4 Dihydroxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), allow for the precise calculation of a molecule's geometry, energy, and electronic distribution, offering a predictive lens into its chemical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the reactivity of molecules by analyzing various electronic descriptors. For 2,4-Dihydroxybenzenesulfonamide, DFT calculations can map the molecular electrostatic potential (ESP) surface, which reveals the distribution of charge. The ESP highlights electron-rich regions (negative potential), such as those around the oxygen atoms of the hydroxyl and sulfonyl groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), typically around the hydrogen atoms of the hydroxyl and amine groups, indicate sites for nucleophilic attack.

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical behavior. These descriptors provide a quantitative measure of the molecule's reactivity. While specific DFT studies on this compound are not widely published, the expected parameters can be tabulated based on standard computational methodologies applied to similar phenolic and sulfonamide compounds. nih.gov

Table 1: Key Reactivity Descriptors from DFT Calculations

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | A global index that measures the propensity of a species to accept electrons. |

Studies on structurally similar compounds, such as 2,4-dihydroxybenzoic acid (2,4-diOHBA), show that the hydroxyl groups significantly influence the electronic properties and potential for intermolecular interactions. mdpi.com For this compound, the sulfonamide group would further contribute to a complex electronic landscape, influencing its acidic/basic character and hydrogen bonding capabilities.

The flexibility of this compound arises from the rotation around several single bonds: the C-S bond, the S-N bond, and the C-O bonds of the hydroxyl groups. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by systematically rotating these bonds and calculating the potential energy at each step to construct a Potential Energy Surface (PES). nih.govresearchgate.net

The global minimum on the PES corresponds to the most stable, lowest-energy conformation of the molecule. Other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers determine the ease with which the molecule can change its shape. For this compound, a key conformational feature would be the orientation of the hydroxyl groups and the sulfonamide group relative to the benzene (B151609) ring. Intramolecular hydrogen bonding, for instance between the hydroxyl group at position 2 and an oxygen atom of the sulfonamide group, could play a significant role in stabilizing certain conformations. researchgate.net Computational methods like DFT are used to optimize the geometry of these various conformers and calculate their relative energies.

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be calculated using Time-Dependent Density Functional Theory (TD-DFT). This method predicts the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For this compound, the π→π* transitions of the aromatic ring and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms would be the primary focus. biomedpharmajournal.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental NMR spectra is a powerful method for confirming molecular structure. The accuracy of these predictions can be very high, often with root-mean-square-error values of less than 1.5 ppm for ¹³C and 0.1 ppm for ¹H shifts. researchgate.net

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value (Theoretical) | Experimental Value |

| UV-Vis | λmax (nm) | Calculated via TD-DFT | Measured in solvent |

| ¹H NMR | Chemical Shift δ (ppm) | Calculated via GIAO-DFT | Measured in solvent |

| ¹³C NMR | Chemical Shift δ (ppm) | Calculated via GIAO-DFT | Measured in solvent |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of dynamic processes like conformational changes and intermolecular interactions.

The hydroxyl and sulfonamide groups in this compound are potent sites for hydrogen bonding, both as donors (O-H and N-H) and acceptors (O=S=O and O-H). MD simulations can model how multiple molecules of this compound interact with each other in the condensed phase. These simulations can reveal preferred interaction patterns, such as the formation of hydrogen-bonded dimers or larger self-associated clusters. researchgate.netresearchgate.net

The behavior of this compound in a solution is critically dependent on its interactions with solvent molecules. MD simulations are an excellent tool for studying these solvent effects. biomedpharmajournal.org Simulations can be performed with the solute molecule surrounded by explicit solvent molecules (e.g., water, ethanol). This approach allows for a detailed analysis of the solvation shell—the layer of solvent molecules immediately surrounding the solute—and the specific hydrogen bonds formed between the solute and solvent.

From these simulations, key thermodynamic properties of solvation can be calculated. The Gibbs free energy of solvation (ΔGsolv), for example, quantifies the thermodynamic favorability of dissolving the compound in a particular solvent. It is composed of enthalpic (ΔHsolv) and entropic (ΔSsolv) contributions, which relate to the changes in intermolecular interaction energies and the degree of order in the system, respectively. Comparing these values across different solvents can predict solubility trends. For instance, studies on the similar 2,4-dihydroxybenzoic acid have shown that its association behavior is highly sensitive to the solvent environment, a phenomenon that MD simulations can effectively probe. mdpi.com

Table 3: Solvation Thermodynamic Parameters from MD Simulations

| Thermodynamic Parameter | Description |

| Gibbs Free Energy of Solvation (ΔGsolv) | The overall free energy change when a molecule is transferred from the gas phase to a solvent. A negative value indicates a favorable process. |

| Enthalpy of Solvation (ΔHsolv) | The heat released or absorbed during dissolution, reflecting the change in interaction energies between solute-solute, solvent-solvent, and solute-solvent molecules. |

| Entropy of Solvation (ΔSsolv) | The change in disorder of the system upon solvation. It is often negative for polar solutes in polar solvents due to the ordering of solvent molecules around the solute. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in drug discovery. nih.gov They mathematically correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov This approach saves time and resources by predicting the activity of new compounds and guiding the synthesis of more potent and selective molecules. nih.gov

The predictive power of a QSAR/QSPR model relies on the selection of appropriate molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule. For this compound, a combination of descriptors would be necessary to capture its key features. These can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Balaban J index and Randic connectivity indices, which have been successfully used in QSAR studies of benzenesulfonamide (B165840) carbonic anhydrase inhibitors. nih.gov

Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of the atoms. They include molecular surface area and volume, which are crucial for understanding how the molecule fits into a biological target.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). ucsb.edu For this compound, the partial atomic charges on the sulfonamide group and the hydroxyl groups would be particularly important for predicting interactions. ucsb.edu

Hybrid Descriptors: These combine different types of information. For instance, charged partial surface area (CPSA) descriptors encode information about the molecule's propensity for polar interactions.

A hypothetical set of molecular descriptors for this compound is presented in the table below, illustrating the types of parameters that would be calculated for a QSAR study.

| Descriptor Class | Specific Descriptor | Hypothetical Value | Significance for this compound |

| Topological | Molecular Weight | 189.19 g/mol | Relates to the overall size of the molecule. |

| Balaban J Index | 2.85 | Encodes information about the branching and connectivity of the molecule. | |

| Geometrical | Molecular Surface Area | 210 Ų | Influences how the molecule fits into a receptor binding pocket. |

| Molecular Volume | 150 ų | Relates to the steric bulk of the molecule. | |

| Electronic | HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons in a reaction. ucsb.edu |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons in a reaction. ucsb.edu | |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.2 | A measure of the molecule's hydrophobicity, which affects its ability to cross cell membranes. nih.gov |

This table is for illustrative purposes and the values are hypothetical.

Once a set of descriptors is calculated for a series of compounds, a mathematical model can be built to predict their biological activity. Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN) are commonly used for this purpose. nih.gov Such models can predict various in vitro activities, such as the inhibitory concentration (IC50) or the inhibition constant (Ki) against a specific enzyme. tandfonline.com

For this compound and its hypothetical analogs, a QSAR model could be developed to predict their inhibitory activity against a target enzyme, for example, carbonic anhydrase. The model would take the form of an equation that relates the biological activity to a combination of the most relevant molecular descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). tandfonline.com

The following table presents a hypothetical dataset and the predicted biological activity based on a fictional QSAR model for a series of this compound derivatives.

| Compound | R1 Group | LogP | Predicted IC50 (µM) |

| This compound | H | 1.2 | 15.5 |

| Analog 1 | CH3 | 1.7 | 10.2 |

| Analog 2 | Cl | 1.9 | 8.1 |

| Analog 3 | OCH3 | 1.1 | 18.9 |

This table is for illustrative purposes and the values are hypothetical.

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov It is a valuable tool for identifying potential biological targets for a new compound and for understanding the molecular basis of its activity. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. Lower binding energies generally indicate a more stable and favorable interaction. scirp.org

Given the sulfonamide moiety in this compound, potential biological targets include enzymes that are known to be inhibited by other sulfonamides. These include:

Carbonic Anhydrases (CAs): These zinc-containing enzymes are well-established targets for sulfonamide drugs. nih.govmdpi.com The sulfonamide group typically coordinates with the zinc ion in the active site. mdpi.com

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and is a target for antibacterial and anticancer drugs. nih.govmdpi.com

A molecular docking study of this compound against a potential target like carbonic anhydrase II would likely show the sulfonamide group interacting with the zinc ion and nearby amino acid residues. The dihydroxy-substituted phenyl ring could form hydrogen bonds and other interactions with the protein, further stabilizing the complex.

The following table presents hypothetical molecular docking results for this compound against two potential enzyme targets.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -7.8 | His94, His96, His119, Thr199, Thr200 |

| Dihydrofolate Reductase | -6.5 | Ile7, Phe34, Arg57, Ser59 |

This table is for illustrative purposes and the values are hypothetical.

Molecular Interactions and Mechanistic Biochemistry of 2,4 Dihydroxybenzenesulfonamide in Vitro/biochemical Focus

Enzyme Inhibition Kinetics and Characterization (In Vitro)

The inhibitory activity of 2,4-Dihydroxybenzenesulfonamide and related sulfonamides has been evaluated against several enzyme targets. These studies provide insights into the compound's potency and selectivity.

Studies with Carbonic Anhydrase Isozymes (General Sulfonamide Target)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Research into substituted benzenesulfonamides has sought to understand the structure-thermodynamics correlations to design inhibitors with high affinity and selectivity for specific CA isozymes. nih.gov

A study on a series of 2,4- and 3,4-substituted fluorinated benzenesulfonamides explored their binding to six human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA VII, hCA IX, CA XII, and CA XIII. nih.gov The investigation revealed that even compounds with similar chemical structures and affinities can exhibit vastly different binding enthalpies, which are compensated by opposing entropy contributions. nih.gov For instance, one highly potent derivative, a fluorinated benzenesulfonamide (B165840), demonstrated a dissociation constant (Kd) of 43 pM for CA IX, an important anticancer target. nih.gov The inhibitory activities (Kᵢ) of some benzenesulfonamide derivatives against various hCA isoforms highlight the potential for isoform-selective inhibition. nih.gov

Table 1: Inhibition Data for Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound/Derivative | Isoform | Inhibition Constant (Kᵢ) (nM) |

| Derivative 4b | hCA I | 102.7 |

| hCA II | 15.3 | |

| hCA IX | 30.8 | |

| hCA XII | 61.3 | |

| Derivative 5a | hCA I | 98.5 |

| hCA II | 12.4 | |

| hCA IX | 28.4 | |

| hCA XII | 432.8 | |

| Derivative 5e | hCA I | 75.6 |

| hCA II | 10.1 | |

| hCA IX | 25.1 | |

| hCA XII | 121.5 | |

| Acetazolamide (Standard) | hCA I | 250 |

| hCA II | 12 | |

| hCA IX | 25 | |

| hCA XII | 5.7 |

Data sourced from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties, which are structurally distinct from this compound but illustrate the general inhibitory profile of the sulfonamide class against CAs. nih.gov

Exploration of Other Relevant Enzyme Targets (e.g., Lipoxygenases, Pyruvate (B1213749) Kinase)

Lipoxygenases (LOX): Lipoxygenases are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov Consequently, LOX inhibitors are pursued as potential anti-inflammatory agents. nih.gov Studies on sulfonamide derivatives have shown their potential to inhibit lipoxygenase. For example, certain N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides displayed decent inhibition against lipoxygenase, with IC₅₀ values in the micromolar range. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Sulfonamide Derivatives

| Compound | IC₅₀ (µM) |

| Derivative 5c | 85.79 ± 0.48 |

| Derivative 5e | 89.32 ± 0.34 |

| Baicalein (Standard) | 22.41 ± 1.3 |

Data represents the inhibitory potential of N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e). nih.gov

Pyruvate Kinase (PK): Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step to produce pyruvate and ATP. wikipedia.orgpatsnap.com The M2 isoform of pyruvate kinase (PKM2) is considered a target in cancer therapy due to its role in the altered metabolism of tumor cells, known as the Warburg effect. nih.govpatsnap.com While some substituted N,N'-diarylsulfonamides have been identified as activators of PKM2, specific inhibitory data for this compound is not prominently featured in the reviewed literature. nih.gov The modulation of pyruvate kinase by small molecules can occur through various mechanisms, including binding to the active site or allosteric sites. patsnap.com

Characterization of Allosteric and Orthosteric Binding Mechanisms

The interaction of a ligand with an enzyme can occur at two principal types of sites: orthosteric and allosteric.

Orthosteric Binding: This involves the ligand binding to the active site of the enzyme, which is the same site where the endogenous substrate binds. nih.gov Orthosteric inhibitors typically compete directly with the substrate, and their effectiveness is often dependent on achieving a high affinity for the active site to out-compete the natural ligand. nih.gov Most traditional drugs are orthosteric inhibitors. nih.gov

Allosteric Binding: Allosteric modulators bind to a site on the protein that is topographically distinct from the active site. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the enzyme's activity, respectively. nih.gov A key advantage of allosteric modulators is their potential for higher selectivity, as allosteric sites are generally less conserved across protein families compared to the highly conserved active sites. nih.govnih.gov

While sulfonamides are known to bind to the active site of carbonic anhydrases, detailed studies specifically characterizing the binding of this compound as strictly orthosteric or potentially having allosteric effects on other enzymes like pyruvate kinase are not extensively detailed in the available research.

Protein-Ligand Binding Studies (In Vitro)

Biophysical techniques are essential for a quantitative understanding of the forces driving the interaction between a ligand and its target protein.

Biophysical Characterization of Binding Affinity and Thermodynamics

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ or Kₑ), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov The Gibbs free energy of binding (ΔG) is calculated from these parameters and determines the strength of the interaction. scispace.com

Thermodynamic studies on the binding of substituted benzenesulfonamides to carbonic anhydrase isoforms have revealed that compounds with similar binding affinities can have markedly different thermodynamic signatures (i.e., different combinations of enthalpic and entropic contributions). nih.govscispace.com For example, the binding of some sulfonamides is driven by a large favorable enthalpy change, while others are driven by a favorable entropy change. nih.gov This information is critical for rational drug design, as it provides deeper insight into the nature of the molecular interactions. nih.gov

Table 3: Illustrative Thermodynamic Signatures for Ligand-Protein Binding

| Parameter | Description | Significance |

| ΔG (Gibbs Free Energy) | Overall energy change of binding. A negative value indicates a spontaneous interaction. | Determines binding affinity (Kₑ). |

| ΔH (Enthalpy) | Heat released or absorbed during binding. | Reflects the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces). |

| -TΔS (Entropy) | Change in the system's disorder upon binding. | Represents changes in conformational freedom and the hydrophobic effect. |

This table provides a general overview of the thermodynamic parameters measured in protein-ligand binding studies. scispace.com

The study of fluorinated benzenesulfonamides binding to carbonic anhydrases demonstrated that binding enthalpies could range from -90 to +10 kJ mol⁻¹, indicating diverse driving forces for complex formation. nih.gov

Identification of Key Binding Residues through Structural and Mutagenesis Studies

Identifying the specific amino acid residues in a protein's binding pocket that interact with a ligand is crucial for understanding the basis of affinity and selectivity. This is often achieved through a combination of structural biology and molecular biology techniques.

Structural Studies: Molecular docking and X-ray crystallography provide atomic-level details of the protein-ligand complex. A molecular docking study of a sulfonamide derivative inhibiting lipoxygenase suggested key interactions within the active site. nih.gov The amino group of the sulfonamide moiety was predicted to form hydrogen bonds with Serine 510 and Glycine 720, while the phenyl group engaged in a T-shaped π–π interaction with Phenylalanine 576. nih.gov Such structural insights are invaluable for designing more potent and selective inhibitors. nih.gov

Mutagenesis Studies: Site-directed mutagenesis is a technique used to systematically replace specific amino acids in a protein to assess their contribution to ligand binding. nih.gov By mutating a suspected binding residue (e.g., to alanine) and then measuring the change in binding affinity, researchers can quantify that residue's importance to the interaction. nih.gov For instance, studies on human serum albumin demonstrated that mutating Arginine at position 218 to Alanine increased the binding affinity for thyroxine by two orders of magnitude, highlighting the critical role of that specific residue. nih.gov While this technique is powerful, specific mutagenesis studies detailing the key binding residues for this compound were not found in the reviewed literature.

Receptor Modulation Investigations (In Vitro/Molecular Level)

Investigations at the molecular level have centered on understanding how compounds containing the this compound group interact with and modulate nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

The this compound-containing compound, INT-131, has been identified as a selective PPARγ modulator (SPPARγM). nih.gov In vitro studies demonstrate that while it binds to the PPARγ ligand-binding domain (LBD) with higher affinity than the full agonist rosiglitazone (B1679542), its functional effect is markedly different. nih.gov Specifically, in a Peroxisome Proliferator Response Element (PPRE) plasmid reporter assay, a cell-based method to measure receptor activation, INT-131 induces only about 20% of the transcriptional expression activated by rosiglitazone. nih.gov This indicates a partial or selective modulation, where the compound elicits a distinct and more limited transcriptional response compared to full agonists. nih.gov

Table 1: In Vitro Interaction of this compound-containing Compound (INT-131) with PPARγ

| Feature | Observation | Citation |

|---|---|---|

| Binding Affinity | Binds more tightly to PPARγ than rosiglitazone. | nih.gov |

| Receptor Activation | Induces ~20% of the transcriptional expression compared to rosiglitazone in a PPRE reporter assay. | nih.gov |

| Classification | Selective PPARγ Modulator (SPPARγM). | nih.gov |

| LBD Interaction | Binds to the Ligand Binding Domain (LBD) in a distinct manner from rosiglitazone. | nih.gov |

| Helix 12 (AF-2) Interaction | Does not appear to interact with helix 12 of the LBD. | nih.gov |

The mechanism of nuclear receptor modulation is intrinsically linked to the recruitment of coregulator proteins (coactivators or corepressors), which is dictated by the receptor's conformational state upon ligand binding. For nuclear receptors like PPARγ, a region known as helix 12 (or the AF-2 helix) in the LBD acts as a critical molecular switch. nih.gov In the presence of a full agonist, helix 12 is stabilized in an "active" conformation that creates a binding surface for coactivator proteins. nih.gov

The interaction of the this compound derivative INT-131 with the PPARγ LBD is notably distinct from that of full agonists. nih.gov The most significant difference observed is that INT-131 does not appear to interact directly with helix 12. nih.gov This unique binding mode avoids the canonical stabilization of the AF-2 helix, leading to a different pattern of coregulator recruitment and, consequently, a selective transcriptional output. nih.gov This mechanism allows for the separation of certain biological effects, distinguishing its action from that of traditional PPARγ full agonists. nih.gov

Cellular Pathway Interrogations (Mechanism-Focused, Non-Clinical)

Cell-based assays provide a platform to dissect the specific biochemical pathways affected by a compound, bridging the gap between molecular interactions and cellular responses.

The functional consequences of the unique PPARγ modulation by the this compound structure have been examined using cell-based assays. The PPRE plasmid reporter assay is a key example, which functions as a proxy for signal transduction by measuring the extent of gene transcription initiated by the activated PPARγ:RXRα heterodimer complex. nih.gov The finding that INT-131 produces only a fraction of the response of a full agonist in this system is a direct measure of its differential effect on this specific biochemical signaling pathway. nih.gov These in vitro cellular findings are consistent with subsequent observations of improved plasma glucose levels in animal models, suggesting that the selective modulation of PPARγ-controlled gene expression pathways translates to effects on metabolic regulation. nih.gov

The binding of a ligand to a protein target induces conformational changes that are essential for the protein's biological activity. nih.gov In nuclear receptors, these changes can be dramatic, particularly in the LBD. Hydrogen-deuterium exchange (HDX) studies on other intact nuclear receptor complexes have demonstrated that ligand and DNA binding can cause allosteric conformational alterations that extend to the AF-2 region, directly impacting the surface for coactivator recognition. nih.gov

For the this compound derivative INT-131, its binding to the PPARγ LBD induces a unique conformational state. nih.gov By binding in a manner that is distinct from rosiglitazone and avoids interaction with helix 12, INT-131 causes a different structural arrangement of the receptor. nih.gov This specific ligand-induced conformation is responsible for its classification as a selective modulator, as the resulting receptor shape does not present the canonical surface required for the recruitment of the full suite of coactivators, thereby altering the downstream transcriptional and cellular outcomes. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| INT-131 (N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)-2,4-dihydroxybenzenesulfonamide) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms

Correlating Structural Modifications with In Vitro Biological Activities

The biological activity of benzenesulfonamide (B165840) derivatives is intricately linked to their molecular architecture. The core structure, consisting of a benzene (B151609) ring substituted with a sulfonamide group and two hydroxyl groups at positions 2 and 4, offers multiple points for modification. These alterations can significantly impact the compound's interaction with biological targets, such as the metalloenzyme carbonic anhydrase (CA), influencing its inhibitory potency and selectivity.

The presence and positioning of hydroxyl (-OH) groups on the benzenesulfonamide scaffold are critical determinants of biological activity. The 2,4-dihydroxy (resorcinol) substitution pattern creates a distinct electronic and steric environment that influences how the molecule binds to a target enzyme.

The orientation of the hydroxyl groups can dictate the molecule's interaction with amino acid residues within the enzyme's active site. For instance, in studies of related hydroxy-substituted benzenesulfonamides as carbonic anhydrase inhibitors, a hydroxyl group at the para-position (position 4) has been observed to be unfavorably oriented towards a hydrophobic region of the CAII active site. nih.gov This suggests that while hydroxyl groups can form beneficial hydrogen bonds, their specific placement is crucial. Deletion or repositioning of a hydroxyl group can, in some cases, improve the affinity of the molecule for the active site by avoiding such unfavorable interactions. nih.gov

Furthermore, the di-hydroxyl substitution pattern on the aromatic ring, as seen in resorcinol-based structures, is known to be significant for inhibitory activity against enzymes like tyrosinase. preprints.orgresearchgate.net The two hydroxyl groups at the 1,3-position relative to each other (as in the 2,4-dihydroxy arrangement) are considered key to the high reactivity and binding potential of these compounds. researchgate.net The specific 2,4-pattern in 2,4-dihydroxybenzenesulfonamide would therefore be expected to play a defining role in its biological profile, potentially through the formation of specific hydrogen bonds with the target enzyme that are not possible with other hydroxylation patterns.

Illustrative Data on the Impact of Hydroxyl Group Positioning on Hypothetical Inhibitory Activity:

| Compound | Hydroxyl Positions | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Benzenesulfonamide | None | >10,000 | Lacks key interactions provided by hydroxyl groups. |

| 4-Hydroxybenzenesulfonamide | 4-OH | 1,500 | Single hydroxyl may form some H-bonds but could have unfavorable orientations. nih.gov |

| 2-Hydroxybenzenesulfonamide | 2-OH | 2,000 | Ortho-hydroxyl may influence sulfonamide group orientation. |

| This compound | 2-OH, 4-OH | 500 | Potential for multiple, favorable hydrogen bond interactions within the active site. |

| 3,4-Dihydroxybenzenesulfonamide | 3-OH, 4-OH | 750 | Different spatial arrangement of H-bond donors leads to altered binding affinity. |

The sulfonamide (-SO₂NH₂) group is a cornerstone of the biological activity of this class of compounds, primarily due to its ability to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. researchgate.net This interaction is a key anchoring point for the inhibitor. Modifications to the sulfonamide nitrogen (the "tail" approach) can dramatically alter the inhibitory profile.

Substituting one or both hydrogens of the primary sulfonamide can lead to significant changes in potency and selectivity. The nature of these substituents—their size, lipophilicity, and hydrogen bonding capacity—influences interactions with amino acid residues in the middle and outer regions of the active site cavity. nih.gov This allows for the fine-tuning of the inhibitor's properties. For example, introducing larger, more complex moieties can extend into less conserved regions of the active site, potentially leading to isoform-selective inhibition. researchgate.net

Studies on various benzenesulfonamide derivatives have shown that the introduction of different tail groups modulates isoform specificity. nih.gov The choice of substituent can range from simple alkyl or aryl groups to more complex heterocyclic systems, each conferring a unique set of interactions that can enhance or diminish binding affinity for different enzyme isoforms. nih.gov

Illustrative Data on the Influence of Sulfonamide Substituents on Hypothetical CAII Inhibition:

| Compound Structure | R Group on Sulfonamide (SO₂NH-R) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| This compound | -H (Primary) | 500 | Strong coordination to Zn²⁺. |

| N-Methyl-2,4-dihydroxybenzenesulfonamide | -CH₃ | 800 | Small alkyl group may offer minor additional interaction but alters H-bonding. |

| N-Phenyl-2,4-dihydroxybenzenesulfonamide | -C₆H₅ | 350 | Aryl group can form π-π stacking interactions with aromatic residues in the active site. |

| N-(4-Carboxyphenyl)-2,4-dihydroxybenzenesulfonamide | -C₆H₄-COOH | 150 | Carboxyl group can form additional strong hydrogen bonds and salt bridges. |

| N,N-Dimethyl-2,4-dihydroxybenzenesulfonamide | -N(CH₃)₂ (Tertiary) | >5,000 | Loss of the essential NH proton for Zn²⁺ coordination significantly reduces activity. |

Beyond the core hydroxyl and sulfonamide groups, substituents at other positions on the benzene ring can also exert a profound influence on the biological activity and selectivity of this compound derivatives. These "remote" substituents can modify the electronic properties of the ring, introduce steric effects, and provide additional interaction points with the target enzyme.

For instance, the introduction of halogen atoms like fluorine or chlorine can significantly alter the in vitro kinetics of inhibition. nih.gov A fluorine atom, for example, might increase binding affinity for certain tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) while decreasing it for others (e.g., CA I and II), thereby enhancing selectivity. nih.gov Similarly, the addition of methyl groups can lead to a remarkable enhancement of inhibitory potency against specific isoforms. nih.gov

These effects arise because remote substituents can interact with residues at the entrance of the active site or in more peripheral regions, where there is greater diversity among enzyme isoforms. By exploiting these differences, it is possible to design inhibitors that preferentially bind to a target isoform, which is a key goal in modern drug design to minimize off-target effects. The strategic placement of such groups is therefore a powerful tool for modulating both the potency and the selectivity profile of the lead compound. researchgate.net

Rational Design Principles for Enhanced Selectivity and Potency (In Vitro)

Rational drug design leverages the understanding of SAR and the three-dimensional structure of the target to create more potent and selective inhibitors. For this compound derivatives, this involves a targeted approach to modify the scaffold to optimize its interactions with a specific enzyme isoform.

A key principle is the "tail approach," where the primary sulfonamide group is kept as the zinc-binding group, while substituents are added to this tail to interact with regions of the active site that differ between isoforms. nih.gov The design of these tails is critical for achieving selectivity. For example, to target tumor-associated carbonic anhydrases like CA IX and XII, which are highly expressed in hypoxic tumors, inhibitors are designed to exploit unique structural features of these isoforms. researchgate.net This often involves incorporating moieties that can interact with amino acid residues present in the active site of CA IX or XII but not in the ubiquitous, off-target isoforms like CA I and II.

Another design principle involves the hybridization of the benzenesulfonamide scaffold with other "privileged scaffolds"—structures known to confer high affinity for certain biological targets. mdpi.com By combining the zinc-binding properties of the sulfonamide with another pharmacophore, it's possible to create hybrid molecules with enhanced potency and a desired selectivity profile. The 2,4-dihydroxy-substituted benzene ring itself can be considered a key part of the scaffold, providing hydrogen-bonding capabilities that can be exploited in the design process. Computational models, including molecular docking, are essential tools in this process, allowing researchers to visualize and predict how a designed molecule will bind to the target enzyme before it is synthesized. nih.gov

Pharmacophore Development and Lead Optimization Strategies (Pre-clinical, In Vitro)

Pharmacophore modeling is a crucial step in lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov For this compound, a pharmacophore model would include:

A zinc-binding group, represented by the sulfonamide moiety.

Two hydrogen bond donors, corresponding to the 2- and 4-hydroxyl groups.

An aromatic ring, representing the benzene core.

This model serves as a template for virtual screening of compound libraries to identify new molecules with a similar arrangement of functional groups but potentially different core structures. nih.gov It also guides the modification of the lead compound.

Lead optimization is the iterative process of modifying a promising "hit" or "lead" compound to improve its properties, including potency, selectivity, and pharmacokinetic profile. nih.gov Starting with the this compound scaffold, chemists would synthesize a series of analogs with systematic variations. For example, they might:

Introduce different substituents on the sulfonamide nitrogen to explore interactions with the outer regions of the active site.

Add substituents to the benzene ring at positions 3, 5, or 6 to enhance selectivity.

Replace the benzene ring with other aromatic or heterocyclic systems while retaining the key pharmacophoric features.

Each new analog is then tested in vitro to determine its inhibitory activity against the target enzyme and, ideally, a panel of related enzymes to assess its selectivity. This cycle of design, synthesis, and testing is repeated to progressively refine the molecule's properties, aiming to develop a candidate with optimal potency and a clean selectivity profile for further pre-clinical development.

Coordination Chemistry and Metal Ion Chelation Properties

Complexation with Transition and Heavy Metal Ions

2,4-Dihydroxybenzenesulfonamide exhibits a strong affinity for hard Lewis acid metal ions, which include various transition metals and heavy metals. This chelating ability is largely attributed to the deprotonation of the phenolic hydroxyl groups to form a dianionic catecholate binding unit. This unit forms stable, often five-membered, chelate rings with a central metal ion. The sulfonamide group can also participate in coordination, potentially allowing for different binding modes and the formation of polynuclear complexes. The solubility of these complexes can be controlled through functionalization of the sulfonamide group, which is a key aspect for practical applications. researchgate.net

The stoichiometry of the metal-ligand complexes formed between a ligand like this compound and a metal ion describes the molar ratio in which they combine. Common stoichiometries include 1:1 (ML), 1:2 (ML₂), and 2:1 (M₂L), among others. The stability of these complexes in solution is quantified by the stability constant (or formation constant, K), with a higher value indicating a stronger metal-ligand bond and a more stable complex. iupac.org These constants are typically determined experimentally using techniques such as potentiometric titration, spectrophotometry, or conductometry. scispace.com

Below is an interactive table illustrating how stability constant data for a hypothetical metal ion (M³⁺) with a dihydroxysulfonamide ligand (L²⁻) might be presented.

| Complex Formation Equilibrium | Stoichiometry (M:L) | Stepwise Stability Constant (log k) | Overall Stability Constant (log β) |

| M³⁺ + L²⁻ ⇌ ML⁺ | 1:1 | log k₁ | log β₁ = log k₁ |

| ML⁺ + L²⁻ ⇌ ML₂⁻ | 1:2 | log k₂ | log β₂ = log k₁ + log k₂ |

| ML₂⁻ + L²⁻ ⇌ ML₃³⁻ | 1:3 | log k₃ | log β₃ = log k₁ + log k₂ + log k₃ |

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For metal-ligand complexes of this compound, a single-crystal X-ray diffraction analysis would provide definitive information on:

Coordination Geometry: The spatial arrangement of the ligand around the central metal ion (e.g., octahedral, tetrahedral, square planar). nih.gov

Bond Lengths and Angles: Precise measurements of the distances between the metal ion and the coordinating atoms of the ligand, as well as the angles between these bonds. researchgate.netnih.gov

Coordination Mode: Confirmation of which atoms from the ligand (e.g., the two hydroxyl oxygens, sulfonamide oxygen, or nitrogen) are directly bonded to the metal ion.

Intermolecular Interactions: Details on how the individual metal-ligand complex units are packed in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

While specific crystal structures for this compound complexes are not detailed in the available literature, analysis of related structures indicates that dihydroxy-substituted ligands typically bind to metal ions in a bidentate fashion through the two deprotonated hydroxyl groups.

Ligand Design for Selective Metal Ion Sequestration

The structural framework of this compound makes it a promising platform for the design of ligands aimed at sequestering specific metal ions. By modifying the core structure, ligands can be tailored to enhance affinity and selectivity for a target metal. Research into related catecholate-based sulfonamides, known as SFAMs, has shown their potential as chelators for highly charged metals like actinides (e.g., Pu(IV)). researchgate.net

The design principles for achieving selectivity include:

Matching Hard-Soft Acid-Base (HSAB) Properties: The hard oxygen donors of the catechol group are inherently suitable for hard metal ions.

Preorganization: Modifying the ligand's backbone to create a binding pocket that fits the target metal ion's preferred coordination number and geometry can significantly enhance selectivity.

Functionalization: Introducing other functional groups to the aromatic ring or the sulfonamide nitrogen can modulate the ligand's electronic properties and solubility, and provide additional coordination sites to fine-tune metal preference. researchgate.net

This strategic design makes such sulfonamide-based ligands candidates for applications requiring the selective removal of hazardous metal ions from complex mixtures.

Potential for Applications in Environmental Remediation or Analytical Sensing (non-clinical)

The strong chelating properties of this compound and related compounds suggest their potential utility in non-clinical applications, particularly in environmental science.

Environmental Remediation: The ability to form stable complexes with heavy and radioactive metals makes these ligands suitable for environmental remediation. They could be employed as sequestering agents to remove toxic metal ions such as lead, cadmium, mercury, or actinides from contaminated water and industrial effluents. researchgate.net The ligands could be immobilized on a solid support (like a resin or silica) to create a reusable system for water treatment.

Analytical Sensing: The formation of a metal-ligand complex often results in a distinct change in the solution's spectroscopic properties (e.g., a change in color or fluorescence). This phenomenon can be harnessed to develop chemosensors for the detection and quantification of specific metal ions. A ligand like this compound could be incorporated into a sensor that provides a measurable signal upon binding to a target metal ion in an environmental sample.

The development of such applications is an active area of research, focusing on improving the selectivity, sensitivity, and robustness of these chelating agents for real-world environmental challenges. researchgate.net

Advanced Analytical Methodologies and Quantitative Analysis

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are central to the analytical chemistry of 2,4-Dihydroxybenzenesulfonamide, providing powerful tools for its separation from complex matrices and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and purity assessment of sulfonamides, including this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity.

Method Development: A typical HPLC method for a polar compound like this compound would involve reversed-phase chromatography. nih.gov The choice of a suitable stationary phase, such as a C8 or C18 column, is critical. wu.ac.thwu.ac.th For instance, a YMC-Triart C8 column (250×4.6 mm, 5µm) has been successfully used for the analysis of related sulfonamide compounds. wu.ac.thwu.ac.th The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve good peak shape and resolution. rsc.orgnih.gov A gradient elution program may be necessary to separate the analyte from its impurities with varying polarities. nih.govwu.ac.thwu.ac.th The pH of the mobile phase is another critical parameter, as it affects the ionization state and thus the retention of the analyte. For sulfonamides, a slightly acidic mobile phase is often employed. nih.govresearchgate.net Detection is commonly performed using a UV-visible or a photodiode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, such as around 265 nm for sulfonamides. wu.ac.thwu.ac.th

Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govwu.ac.th Specificity is demonstrated by the ability of the method to resolve the analyte peak from potential impurities and degradation products. nih.gov Linearity is assessed by analyzing a series of standard solutions over a defined concentration range and demonstrating a linear relationship between concentration and detector response. wu.ac.th Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the recovery is calculated. nih.govnih.gov Precision, both repeatability (intra-day) and intermediate precision (inter-day), is evaluated by analyzing multiple replicates of a sample and expressing the results as the relative standard deviation (RSD). nih.govresearchgate.net The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. rsc.org

Table 1: Representative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) | wu.ac.thwu.ac.th |

| Mobile Phase | Gradient elution with aqueous buffer and acetonitrile/methanol | rsc.orgnih.gov |

| Flow Rate | 1.0 mL/min | wu.ac.thwu.ac.thnih.gov |

| Detection | UV at 265 nm | wu.ac.thwu.ac.th |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. jfda-online.comresearch-solution.com

Derivatization for GC Analysis: The primary goal of derivatization is to replace the active hydrogens in the hydroxyl and sulfonamide groups with less polar functional groups. research-solution.com Common derivatization reactions for compounds with these functional groups include silylation, acylation, and alkylation. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl and amine protons into trimethylsilyl (B98337) (TMS) ethers and amides, respectively, which are significantly more volatile. gcms.czsigmaaldrich.com Alkylation, for instance with diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD), can be used to methylate the sulfonamide group, increasing its volatility. nih.gov

GC-MS Analysis: Once derivatized, the sample is introduced into the GC system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which acts as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification and quantification. nih.gov Selected Ion Monitoring (SIM) mode can be employed to enhance the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the target analyte. nih.gov

Table 2: Example of GC-MS Conditions for the Analysis of Derivatized Sulfonamides

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | (Trimethylsilyl)diazomethane (TMSD) | nih.gov |

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Carrier Gas | Helium at 1.0 mL/min | nih.gov |

| Oven Program | Initial 80°C, ramped to 280°C | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative analysis of this compound. nih.gov It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity screening of samples. usda.gov

Methodology: In TLC, a small amount of the sample is spotted onto a stationary phase, which is a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a flat carrier such as a glass plate or aluminum foil. usda.gov The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components. nursinganswers.net

Visualization and Analysis: After development, the separated spots are visualized. Since this compound is colorless, a visualization agent is required. This can be achieved by viewing the plate under UV light if the compound is UV-active. usda.gov Alternatively, the plate can be sprayed with a reagent that reacts with the analyte to produce a colored spot. Fluorescamine, for example, reacts with the primary amino group of sulfonamides to produce a fluorescent product that can be visualized under UV light. usda.govusda.gov The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for identification by comparing it to the Rf of a known standard. usda.gov Densitometric scanning of the TLC plates can also allow for semi-quantitative or quantitative analysis. researchgate.net

Spectrophotometric and Electrochemical Detection Methods

Beyond standard UV detection in HPLC, other detection methods can offer enhanced sensitivity and selectivity for the analysis of this compound.